Cas no 95837-10-8 (2,3-dihydro-5-nitro-Furo[3,2-b]pyridine)

2,3-Dihydro-5-nitro-Furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furopyridine core with a nitro substituent at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or substitution reactions. Its rigid bicyclic framework contributes to stability while offering potential for derivatization in medicinal chemistry applications, particularly in the development of bioactive molecules. The compound's well-defined synthetic pathway and purity ensure reproducibility in research settings. Careful handling is advised due to the nitro group's potential sensitivity under certain conditions.
2,3-dihydro-5-nitro-Furo[3,2-b]pyridine structure
95837-10-8 structure
Product Name:2,3-dihydro-5-nitro-Furo[3,2-b]pyridine
CAS No:95837-10-8
MF:C7H6N2O3
MW:166.13414144516
CID:1123163
PubChem ID:10654607
Update Time:2025-10-29

2,3-dihydro-5-nitro-Furo[3,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine
    • EN300-7832265
    • SY344965
    • 95837-10-8
    • 5-nitro-2,3-dihydrofuro[3,2-b]pyridine
    • SCHEMBL124608
    • MFCD18262190
    • 5-nitro-2H,3H-furo[3,2-b]pyridine
    • CPTDYXQLDXOWTB-UHFFFAOYSA-N
    • Z1255505107
    • starbld0043648
    • Furo[3,2-b]pyridine, 2,3-dihydro-5-nitro-
    • Inchi: 1S/C7H6N2O3/c10-9(11)7-2-1-6-5(8-7)3-4-12-6/h1-2H,3-4H2
    • InChI Key: CPTDYXQLDXOWTB-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C([N+](=O)[O-])N=C2CC1

Computed Properties

  • Exact Mass: 166.03784206g/mol
  • Monoisotopic Mass: 166.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.9Ų

2,3-dihydro-5-nitro-Furo[3,2-b]pyridine Pricemore >>

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Additional information on 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine

Introduction to 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine (CAS No. 95837-10-8)

2,3-dihydro-5-nitro-Furo[3,2-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 95837-10-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitro-substituted fused pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a furan ring with a pyridine moiety, interconnected through a common carbon-carbon bond, creating a unique scaffold that is conducive to various chemical modifications and functionalization strategies.

The nitro group at the 5-position of the molecule is a key feature that influences its reactivity and biological properties. Nitro compounds are widely studied due to their ability to serve as intermediates in the synthesis of more complex pharmacophores. The presence of this functional group also suggests potential for redox reactions, which can be exploited in drug design to enhance bioavailability or target specific metabolic pathways. In recent years, there has been a growing interest in nitro-containing heterocycles as they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

2,3-dihydro-5-nitro-Furo[3,2-b]pyridine has been explored in several preclinical studies as a potential scaffold for developing novel therapeutic agents. Its fused ring system provides a rigid structure that can be modified to optimize binding interactions with biological targets. One of the most promising areas of research involves its application in the development of small-molecule inhibitors for enzymes involved in cancer progression. The nitro group can be reduced to an amine under specific conditions, which can alter the electronic properties of the molecule and influence its binding affinity to protein targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine with high precision. Molecular docking studies have identified key interactions between this compound and enzymes such as kinases and phosphatases, which are critical in regulating cellular signaling pathways. These insights have guided the design of derivatives with improved pharmacokinetic profiles and enhanced target specificity. Additionally, the compound's ability to undergo bioconjugation reactions has opened up possibilities for its use in targeted drug delivery systems.

The synthesis of 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods include condensation reactions followed by nitration and cyclization steps. However, modern synthetic approaches have focused on greener methodologies that minimize waste and improve yield. For instance, catalytic methods using transition metals have been explored to facilitate selective functionalization at the 5-position without affecting other sensitive parts of the molecule. These innovations align with the broader trend toward sustainable chemistry practices.

In terms of biological evaluation, 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine has shown notable activity against several disease models. Preliminary studies indicate that it may inhibit the growth of multidrug-resistant cancer cell lines by interfering with key metabolic pathways. The nitro group plays a crucial role in these interactions by modulating electron density and facilitating hydrogen bonding networks with biological targets. Further research is needed to fully elucidate its mechanism of action and optimize its therapeutic potential.

The pharmaceutical industry has recognized the importance of heterocyclic compounds like Furo[3,2-b]pyridine derivatives due to their structural diversity and biological relevance. 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine is no exception and represents a valuable building block for drug discovery programs. Its unique structural features make it suitable for further derivatization into more complex molecules with tailored properties. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications.

Future directions in the study of 2,3-dihydro-5-nitro-Furo[3,2-b]pyridine may include exploring its role in modulating immune responses and inflammation-related diseases. The nitro group's redox-active nature suggests potential applications in immunotherapy where reactive oxygen species play a critical role. Additionally, investigating its interactions with bacterial enzymes could lead to novel antimicrobial agents targeting resistant strains.

The development of new synthetic routes and analytical techniques will continue to enhance our understanding of this compound's properties and applications. High-resolution spectroscopic methods such as NMR spectroscopy and mass spectrometry are indispensable tools for characterizing structural modifications and assessing purity levels. These advancements will support ongoing research efforts aimed at optimizing synthetic protocols and expanding the compound's utility in medicinal chemistry.

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